2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-methyl-N-phenylacetamide
Description
This compound features a 1,3-benzothiadiazole core substituted with a cyclopropyl group at the 3-position and two sulfonyl (dioxo) groups at the 2-position, forming a bicyclic structure. The sulfonyl groups contribute to hydrogen-bonding interactions, which may influence its pharmacokinetic properties.
Properties
IUPAC Name |
2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-19(14-7-3-2-4-8-14)18(22)13-20-16-9-5-6-10-17(16)21(15-11-12-15)25(20,23)24/h2-10,15H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZMODZDDFBCBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)-N-methyl-N-phenylacetamide (CAS Number 2097932-34-6) is a synthetic organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 357.4 g/mol. The structure includes a benzothiadiazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃S |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 2097932-34-6 |
Recent studies suggest that compounds containing the benzothiadiazole structure may exhibit anti-inflammatory , antitumor , and antioxidant activities. The specific mechanisms through which this compound exerts its biological effects are still being elucidated but may involve:
- Inhibition of Enzymatic Activity : Preliminary data indicate that it may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Cellular Signaling : The compound could affect signaling pathways related to cell proliferation and apoptosis.
In Vitro Studies
- Cell Viability Assays : In studies utilizing various cancer cell lines, treatment with the compound resulted in decreased cell viability, suggesting potential anticancer properties.
- Anti-inflammatory Activity : The compound has shown promise in reducing pro-inflammatory cytokine production in activated macrophages, indicating its potential as an anti-inflammatory agent.
Case Studies
A recent case study highlighted the use of patient-derived cell models to assess the biological activity of related compounds in the context of nephronophthisis. Although not directly tested on this specific compound, the findings underscore the importance of functional testing for characterizing candidate compounds in related therapeutic areas .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds was performed. Below is a summary table:
| Compound Name | Activity Type | Reference |
|---|---|---|
| N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide | Anticancer | |
| 3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]propanamide | Anti-inflammatory |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and spectral differences between the target compound and related acetamide derivatives:
Key Structural and Functional Insights:
Core Heterocycle :
- The target compound’s 1,3-benzothiadiazole core distinguishes it from 1,2,3-triazole (6a–c), benzimidazole (W1), and benzothiazole (EP3348550A1) derivatives. The sulfonyl groups in the benzothiadiazole enhance polarity compared to sulfur-containing benzothiazoles .
- Triazole-based compounds (6a–c) exhibit click-chemistry compatibility, enabling rapid derivatization, whereas the target compound’s synthesis route remains unspecified .
Substituent Effects: The cyclopropyl group in the target compound may confer steric and electronic effects distinct from nitro (6b, W1) or halogen (9c) substituents in analogs. Cyclopropane’s ring strain could influence binding interactions .
Spectral Signatures: IR spectra for all compounds show strong C=O stretches (~1650–1680 cm⁻¹). The target compound’s sulfonyl groups would exhibit S=O stretches (~1250–1300 cm⁻¹), absent in non-sulfonated analogs . In NMR, the cyclopropyl group’s protons (δ ~1.0–2.0) differ markedly from nitroaryl (δ ~8.5) or trifluoromethyl (¹⁹F δ ~110–120) signals in analogs .
Biological Implications: Nitro-substituted analogs (6b, W1) are often associated with enhanced reactivity and antimicrobial activity due to electron-withdrawing effects .
Research Findings and Limitations
- Activity Data : Biological data for the target compound are absent, whereas analogs like W1 and 9c demonstrate explicit antimicrobial/anticancer activity .
- Structural Uniqueness: The cyclopropyl-sulfonyl combination in the target compound is novel compared to nitro, bromo, or trifluoromethyl substituents in analogs, warranting further exploration .
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of this compound likely involves coupling between a cyclopropane-functionalized benzothiadiazole core and a substituted acetamide. A method analogous to 1,3-dipolar cycloaddition (common in triazole synthesis) could be adapted using copper-catalyzed azide-alkyne coupling (CuAAC) . Critical parameters include:
- Solvent system : A tert-butanol/water (3:1) mixture enhances solubility and reaction efficiency .
- Catalyst loading : 10 mol% Cu(OAc)₂ ensures sufficient reactivity without excessive by-products .
- Purification : Recrystallization in ethanol improves purity, as seen in analogous acetamide derivatives .
Yield optimization requires monitoring via TLC (hexane:ethyl acetate, 8:2) and adjusting reaction time (6–8 hours) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670–1680 cm⁻¹, NH at ~3260–3300 cm⁻¹) .
- NMR :
- HRMS : Confirms molecular formula (e.g., [M+H]⁺ calculated within 0.001 Da error) .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
Quantum chemical calculations (e.g., density functional theory) can model reaction pathways and transition states. For example:
- Reaction path search : Identifies energetically favorable routes for cyclopropane ring formation or amide coupling .
- Electronic effects : Predicts regioselectivity in substitutions (e.g., electron-withdrawing groups on the phenyl ring directing reactions) .
- Solvent effects : Molecular dynamics simulations assess solvent interactions to optimize dielectric environments .
Experimental validation via controlled trials (e.g., varying solvents, catalysts) is critical to align computational predictions with empirical results .
Q. How to resolve contradictions between spectroscopic data and crystallographic findings?
Discrepancies may arise due to:
- Polymorphism : Crystalline vs. solution states (e.g., hydrogen bonding in crystals vs. dynamic equilibria in NMR) .
- Dynamic effects : Rotational barriers in acetamide groups may cause NMR splitting not observed in static crystal structures .
Methodology : - Compare X-ray crystallography (e.g., bond angles, torsion angles) with solution-state NMR (e.g., NOESY for spatial proximity) .
- Use variable-temperature NMR to detect conformational flexibility .
Q. How to design derivatives for enhanced biological activity while maintaining synthetic feasibility?
- Structure-activity relationship (SAR) : Introduce substituents (e.g., nitro, fluoro) on the phenyl ring to modulate electronic properties and bioavailability .
- Scaffold modification : Replace cyclopropane with spirocyclic or fused rings to alter steric bulk .
- Synthetic feasibility : Prioritize derivatives compatible with one-pot reactions (e.g., click chemistry for triazole appendages) .
Example : Fluorination at the benzothiadiazole core (as in ) improves metabolic stability .
Q. What experimental design strategies minimize trial-and-error in reaction optimization?
- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix to identify critical factors .
- Response surface methodology (RSM) : Models nonlinear relationships (e.g., interaction between pH and temperature) .
- High-throughput screening : Use automated platforms to test 50–100 conditions in parallel .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across similar compounds?
- Meta-analysis : Compare bioactivity datasets (e.g., IC₅₀ values) for structural analogs (e.g., nitro vs. cyano substituents) .
- Mechanistic studies : Use enzyme inhibition assays or molecular docking to identify off-target interactions .
- Control experiments : Verify purity via HPLC (>95%) to rule out by-product interference .
Methodological Tables
Q. Table 1. Key Spectroscopic Benchmarks
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
|---|---|---|---|
| C=O (amide) | 1670–1680 | – | 165–170 |
| N–CH₃ | – | 3.0–3.5 (s) | 35–40 |
| Benzothiadiazole | 1590–1600 | 7.2–8.5 (m) | 120–150 |
Q. Table 2. Reaction Optimization Variables
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Cu²⁺) | 8–12 mol% | Maximizes rate |
| Solvent (t-BuOH:H₂O) | 3:1 | Enhances solubility |
| Temperature | 25–40°C | Balances kinetics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
